Cas no 25045-61-8 (Coenzyme A, S-nonadecanoate)
Coenzyme A, S-nonadecanoate Chemical and Physical Properties
Names and Identifiers
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- Coenzyme A,S-nonadecanoate
- Nonadecanoyl Coenzyme A,
- NONADECANOYL COENZYME A,FREE ACID
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy
- Nonadecanethioicacid, S-ester with coenzyme A (8CI)
- Nonadecanoyl-CoA
- S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} nonadecanethioate (non-preferred name)
- CHEBI:75332
- 25045-61-8
- DTXSID50725130
- nonadecanoyl-coenzyme A
- AKOS030242150
- SCHEMBL4302575
- Coenzyme A, S-nonadecanoate
- 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[(3-oxo-3-{[2-(nonadecanoylsulfanyl)ethyl]amino}propyl)amino]butyl} dihydrogen diphosphate)
- Nonadecanoyl coenzyme A
- Q27145220
- Nonadecanethioic acid, S-ester with coenzyme A (8CI)
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate
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- Inchi: 1S/C40H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31(49)68-24-23-42-30(48)21-22-43-38(52)35(51)40(2,3)26-61-67(58,59)64-66(56,57)60-25-29-34(63-65(53,54)55)33(50)39(62-29)47-28-46-32-36(41)44-27-45-37(32)47/h27-29,33-35,39,50-51H,4-26H2,1-3H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t29-,33-,34-,35+,39-/m1/s1
- InChI Key: YUJZGRUJMWKAJF-ZOUGCNRJSA-N
- SMILES: S(CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O)C(CCCCCCCCCCCCCCCCCC)=O
Computed Properties
- Exact Mass: 1047.39182602g/mol
- Monoisotopic Mass: 1047.39182602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 22
- Heavy Atom Count: 68
- Rotatable Bond Count: 37
- Complexity: 1670
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 389Ų
Coenzyme A, S-nonadecanoate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:−20°C
Coenzyme A, S-nonadecanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 870738P-5MG |
19:0 Coenzyme A |
25045-61-8 | 5mg |
¥4010.74 | 2023-11-02 | ||
| A2B Chem LLC | AB27139-5mg |
Coenzyme A, S-nonadecanoate |
25045-61-8 | >99% | 5mg |
$788.00 | 2023-12-31 |
Coenzyme A, S-nonadecanoate Suppliers
Coenzyme A, S-nonadecanoate Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on Coenzyme A, S-nonadecanoate
Recent Advances in the Study of Coenzyme A, S-nonadecanoate (CAS: 25045-61-8): Implications for Chemical Biology and Pharmaceutical Research
Coenzyme A, S-nonadecanoate (CAS: 25045-61-8) is a modified form of coenzyme A (CoA) where a nonadecanoate (C19) fatty acid is linked via a thioester bond to the sulfhydryl group of CoA. This compound has garnered significant attention in recent years due to its potential roles in lipid metabolism, enzyme regulation, and as a tool in chemical biology research. The unique structure of Coenzyme A, S-nonadecanoate allows it to serve as a substrate or inhibitor for various enzymes involved in fatty acid metabolism, making it a valuable probe for studying these biochemical pathways.
Recent studies have focused on the synthesis and characterization of Coenzyme A, S-nonadecanoate, as well as its applications in understanding metabolic disorders. A 2023 study published in the Journal of Biological Chemistry demonstrated that this compound can effectively inhibit the activity of acyl-CoA synthetases, which are critical enzymes in fatty acid activation. The researchers utilized high-resolution mass spectrometry and X-ray crystallography to elucidate the binding interactions between Coenzyme A, S-nonadecanoate and the enzyme's active site, providing insights into the structural basis of inhibition.
In addition to its role as an enzyme inhibitor, Coenzyme A, S-nonadecanoate has been explored as a potential therapeutic agent. A preclinical study conducted in 2024 investigated its effects on lipid accumulation in hepatocytes, revealing that the compound could reduce triglyceride levels by modulating the activity of key enzymes in the fatty acid synthesis pathway. These findings suggest that Coenzyme A, S-nonadecanoate may have therapeutic potential for conditions such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.
The chemical synthesis of Coenzyme A, S-nonadecanoate has also seen advancements. A recent report in Organic Letters (2024) described a novel enzymatic approach for the efficient production of this compound using engineered acyl-CoA synthetases. This method offers higher yields and purity compared to traditional chemical synthesis, facilitating its use in large-scale research and potential clinical applications. The study highlighted the importance of optimizing reaction conditions to minimize side reactions and improve the overall efficiency of the synthesis process.
Beyond its biochemical applications, Coenzyme A, S-nonadecanoate has been employed as a tool in chemical biology to study protein acylation. A 2023 study in Cell Chemical Biology demonstrated that this compound could be used to profile protein substrates of acyltransferases, enabling the identification of novel post-translational modifications. The researchers developed a click chemistry-based strategy to label and detect acylated proteins, providing a powerful platform for exploring the functional roles of protein acylation in cellular processes.
In summary, recent research on Coenzyme A, S-nonadecanoate (CAS: 25045-61-8) has expanded our understanding of its biochemical properties and potential applications. From its role as an enzyme inhibitor to its use in chemical biology and therapeutic development, this compound continues to be a valuable asset in the field of chemical biology and pharmaceutical research. Future studies are expected to further explore its mechanisms of action and therapeutic potential, paving the way for new discoveries in metabolic regulation and disease treatment.
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